molecular formula C17H19FN6O2 B12166058 N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B12166058
M. Wt: 358.4 g/mol
InChI Key: FNIBIHXNNMXBEN-UHFFFAOYSA-N
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Description

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl amine derivative, followed by the introduction of the oxoethyl group. The final step involves the coupling of the pyrimidinyl group with the piperazine ring under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperazine and pyrimidinyl compounds.

Scientific Research Applications

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context

Properties

Molecular Formula

C17H19FN6O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-(2-fluoroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H19FN6O2/c18-13-4-1-2-5-14(13)22-15(25)12-21-17(26)24-10-8-23(9-11-24)16-19-6-3-7-20-16/h1-7H,8-12H2,(H,21,26)(H,22,25)

InChI Key

FNIBIHXNNMXBEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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